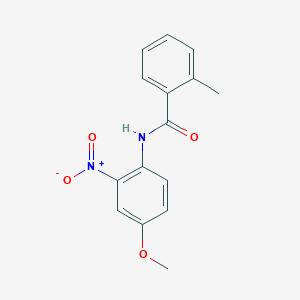
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic molecules known as benzamides, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters such as acetylcholine. This leads to an increase in the concentration of these neurotransmitters, which can enhance cognitive function and memory.
生化学的および生理学的効果
In addition to its effects on neurotransmitter levels, N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has also been shown to exhibit anti-inflammatory and antioxidant properties. These effects are thought to be mediated by its ability to modulate the activity of certain signaling pathways in cells, such as the nuclear factor-kappa B (NF-κB) pathway.
実験室実験の利点と制限
One of the main advantages of using N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide in laboratory experiments is its high potency and selectivity against specific enzymes. This allows researchers to study the effects of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide on specific biological pathways and processes with a high degree of precision. However, one of the limitations of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where the modulation of neurotransmitter levels is thought to play a key role. Another area of interest is its potential applications in the development of new anti-inflammatory and antioxidant therapies. Additionally, further research is needed to better understand the pharmacokinetics and toxicology of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide, which will be important for its eventual clinical use.
合成法
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide involves the reaction of 4-methoxy-2-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization to obtain pure N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide.
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Specifically, N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
特性
CAS番号 |
123862-49-7 |
|---|---|
製品名 |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-5-3-4-6-12(10)15(18)16-13-8-7-11(21-2)9-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChIキー |
GFPNQHDBSALTEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
同義語 |
N-(4-methoxy-2-nitrophenyl)-2-methylbenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
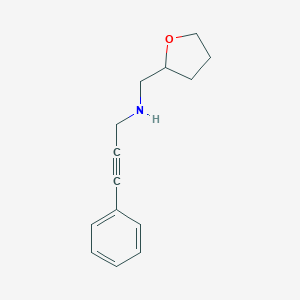
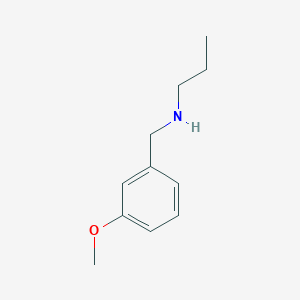
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
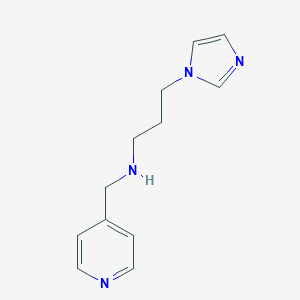
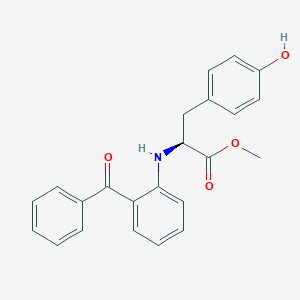
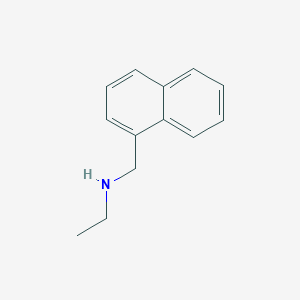
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
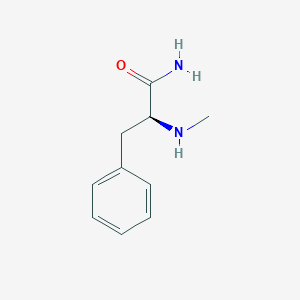
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
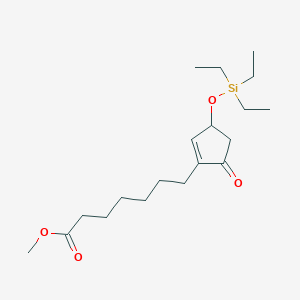
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)